
Spectroscopic Profile of 3-Methoxybenzoic Acid:
A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Methoxybenzoic Acid

Cat. No.: B160493 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Methoxybenzoic acid (m-Anisic acid), a compound of significant interest in organic synthesis,

pharmaceutical research, and materials science. This document presents its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational

dataset for compound identification, structural elucidation, and quality control.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3-Methoxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~11.5 - 13.0 Singlet (broad) 1H -COOH

~7.70 Doublet of triplets 1H Ar-H

~7.59 Doublet 1H Ar-H

~7.38 Triplet 1H Ar-H

~7.15 Doublet of doublets 1H Ar-H

3.86 Singlet 3H -OCH₃

Solvent: CDCl₃. The chemical shifts may vary slightly depending on the solvent and

concentration.

¹³C NMR Data

Chemical Shift (δ) ppm Assignment

172.0 -COOH

159.7 Ar-C-OCH₃

131.2 Ar-C

129.6 Ar-CH

122.5 Ar-CH

120.3 Ar-CH

114.5 Ar-CH

55.4 -OCH₃

Solvent: CDCl₃. The chemical shifts may vary slightly depending on the solvent and

concentration.

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Strong, Broad
O-H stretch (Carboxylic acid

dimer)

2980-3080 Medium C-H stretch (Aromatic)

2840-2960 Medium C-H stretch (Aliphatic, -OCH₃)

1680-1710 Strong C=O stretch (Carboxylic acid)

1580-1600 Medium-Strong C=C stretch (Aromatic)

1430-1470 Medium C-H bend (Aliphatic)

1250-1300 Strong
C-O stretch (Aryl ether,

asymmetric)

1020-1050 Strong
C-O stretch (Aryl ether,

symmetric)

920-950 Medium, Broad
O-H bend (Carboxylic acid

dimer)

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 3-Methoxybenzoic acid shows a prominent

molecular ion peak and characteristic fragmentation patterns.

m/z Relative Intensity (%) Assignment

152 100 [M]⁺ (Molecular Ion)

137 ~60 [M - CH₃]⁺

135 ~50 [M - OH]⁺

109 ~15 [M - COOH]⁺

92 ~20 [C₆H₄O]⁺

77 ~25 [C₆H₅]⁺
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Experimental Protocols
The data presented in this guide are typically acquired using standard spectroscopic

techniques. Below are generalized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of 3-Methoxybenzoic acid is dissolved in

about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1]

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

¹H NMR Acquisition: A standard one-pulse sequence is utilized. Key parameters include a

sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering

the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5

seconds.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify

the spectrum. A significantly larger number of scans is required compared to ¹H NMR due to

the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide

(KBr) and pressed into a thin, transparent pellet.

ATR (Attenuated Total Reflectance): A small amount of the solid sample is placed directly

onto the ATR crystal.[1]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.[1]

Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal)

is recorded first.[1] The sample spectrum is then recorded, and the background is

automatically subtracted.[1] Data is typically collected over a range of 4000-400 cm⁻¹.[1]

Mass Spectrometry (MS)
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Sample Introduction: For a volatile and thermally stable compound like 3-Methoxybenzoic
acid, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. A dilute

solution of the compound in a volatile organic solvent is injected into the GC.

Ionization: Electron Ionization (EI) is a standard method where the sample molecules are

bombarded with a high-energy electron beam (typically 70 eV).

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: An electron multiplier or similar detector records the abundance of each ion.

Visualized Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like 3-Methoxybenzoic acid.
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Click to download full resolution via product page

Spectroscopic analysis workflow for 3-Methoxybenzoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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